Cas no 1334173-89-5 (4-((Dimethylamino)methyl)-3-fluorophenylboronic acid)

4-((Dimethylamino)methyl)-3-fluorophenylboronic acid is a boronic acid derivative featuring a dimethylaminomethyl substituent and a fluorine atom on the phenyl ring. This compound is particularly valuable in Suzuki-Miyaura cross-coupling reactions, where its electron-rich dimethylamino group enhances reactivity and selectivity. The fluorine substituent further influences electronic and steric properties, making it useful for constructing complex fluorinated aromatic systems. Its stability under mild conditions and compatibility with diverse catalytic systems make it a versatile intermediate in pharmaceutical and materials chemistry. The compound is typically handled under inert conditions to preserve its boronic acid functionality, ensuring consistent performance in synthetic applications.
4-((Dimethylamino)methyl)-3-fluorophenylboronic acid structure
1334173-89-5 structure
Product Name:4-((Dimethylamino)methyl)-3-fluorophenylboronic acid
CAS No:1334173-89-5
MF:C9H13BFNO2
MW:197.014425992966
MDL:MFCD14687171
CID:4584661
Update Time:2025-06-15

4-((Dimethylamino)methyl)-3-fluorophenylboronic acid Chemical and Physical Properties

Names and Identifiers

    • 4-((dimethylamino)methyl)-3-fluorophenylboronic acid
    • 4-((DIMETHYLAMINO)METHYL)-3-FLUOROPHENYL BORONIC ACID
    • (4-((dimethylamino)methyl)-3-fluorophenyl)boronic acid
    • AM86531
    • 4-((Dimethylamino)methyl)-3-fluorophenylboronic acid
    • MDL: MFCD14687171
    • Inchi: 1S/C9H13BFNO2/c1-12(2)6-7-3-4-8(10(13)14)5-9(7)11/h3-5,13-14H,6H2,1-2H3
    • InChI Key: BZGKUSJVFIQRST-UHFFFAOYSA-N
    • SMILES: FC1C=C(B(O)O)C=CC=1CN(C)C

Computed Properties

  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 3
  • Complexity: 180
  • Topological Polar Surface Area: 43.7

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4-((Dimethylamino)methyl)-3-fluorophenylboronic acid Suppliers

Amadis Chemical Company Limited
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(CAS:1334173-89-5)4-((Dimethylamino)methyl)-3-fluorophenylboronic acid
Order Number:A1130766
Stock Status:in Stock
Quantity:1g/5g/10g
Purity:99%
Pricing Information Last Updated:Thursday, 29 August 2024 22:28
Price ($):400.0/1170.0/1989.0
Email:sales@amadischem.com

Additional information on 4-((Dimethylamino)methyl)-3-fluorophenylboronic acid

Introduction to 4-((Dimethylamino)methyl)-3-fluorophenylboronic Acid (CAS No. 1334173-89-5)

4-((Dimethylamino)methyl)-3-fluorophenylboronic acid is a specialized organoboron compound that has garnered significant attention in the field of pharmaceutical chemistry and materials science due to its unique structural and functional properties. This compound, identified by the CAS number 1334173-89-5, features a boronic acid functional group attached to a phenyl ring substituted with a fluorine atom and a dimethylamino side chain. Such structural motifs are highly valuable in the design of novel drugs, catalysts, and advanced materials, owing to their ability to participate in various chemical transformations, including Suzuki-Miyaura cross-coupling reactions, which are pivotal in modern synthetic organic chemistry.

The significance of 4-((Dimethylamino)methyl)-3-fluorophenylboronic acid lies in its versatility as a building block for more complex molecules. Boronic acids are well-known for their reactivity with metals and other organic substrates, making them indispensable in pharmaceutical synthesis. The presence of a fluorine atom at the 3-position of the phenyl ring introduces electronic and steric effects that can modulate the reactivity and selectivity of the boronic acid moiety. Additionally, the dimethylamino group enhances the nucleophilicity of the boron center, facilitating its participation in coupling reactions under mild conditions.

In recent years, there has been a surge in research focused on developing new methodologies for boronic acid-based drug discovery. The compound 4-((Dimethylamino)methyl)-3-fluorophenylboronic acid has been explored in several cutting-edge studies as a key intermediate in the synthesis of bioactive molecules. For instance, its application in generating fluorinated aromatic compounds has shown promise in improving drug bioavailability and metabolic stability. The fluorine atom's ability to enhance lipophilicity while reducing metabolic degradation makes it an attractive feature for medicinal chemists aiming to develop next-generation therapeutics.

One notable area where this compound has made significant contributions is in the development of targeted cancer therapies. Boron-containing compounds have long been investigated for their potential as radiopharmaceuticals and chemotherapeutic agents. The unique properties of 4-((Dimethylamino)methyl)-3-fluorophenylboronic acid allow it to be incorporated into molecular probes that can selectively target cancer cells. Recent studies have demonstrated its utility in designing small-molecule inhibitors that disrupt critical signaling pathways involved in tumor growth and progression. The dimethylamino group, in particular, plays a crucial role in enhancing cell membrane permeability, ensuring efficient delivery of these therapeutic agents.

The role of this compound in materials science is equally noteworthy. Organoboron compounds are widely used in the synthesis of advanced polymers and coatings due to their ability to form stable cross-linked networks. The incorporation of 4-((Dimethylamino)methyl)-3-fluorophenylboronic acid into polymer matrices can impart desirable properties such as increased thermal stability and chemical resistance. Furthermore, its participation in cross-coupling reactions enables the creation of multifunctional materials with tailored functionalities, which are essential for applications ranging from electronics to aerospace.

From an industrial perspective, the demand for high-purity 4-((Dimethylamino)methyl)-3-fluorophenylboronic acid has driven advancements in synthetic methodologies aimed at optimizing yield and scalability. Recent innovations in boron chemistry have enabled more efficient production processes, reducing costs and environmental impact while maintaining stringent quality control standards. These advancements are critical for ensuring that pharmaceutical manufacturers can access sufficient quantities of this vital intermediate without compromising on purity or performance.

The future prospects of 4-((Dimethylamino)methyl)-3-fluorophenylboronic acid are promising, with ongoing research exploring its potential applications in emerging fields such as nanotechnology and green chemistry. Its ability to form stable complexes with metals makes it a candidate for use in catalytic systems designed to minimize waste and energy consumption. Additionally, its role as a precursor for luminescent materials highlights its versatility beyond traditional pharmaceutical applications.

In conclusion, 4-((Dimethylamino)methyl)-3-fluorophenylboronic acid (CAS No. 1334173-89-5) is a multifaceted compound with far-reaching implications across multiple scientific disciplines. Its unique structural features make it an invaluable tool for synthetic chemists, pharmacologists, and materials scientists alike. As research continues to uncover new applications for this compound, its importance is expected to grow even further, driving innovation and progress in both academic and industrial settings.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:1334173-89-5)4-((Dimethylamino)methyl)-3-fluorophenylboronic acid
A1130766
Purity:99%/99%/99%
Quantity:1g/5g/10g
Price ($):400.0/1170.0/1989.0
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